![molecular formula C18H19F3N4O2 B2997715 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine CAS No. 2198126-42-8](/img/structure/B2997715.png)
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a novel chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, each contributing to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the formation of the pyrazine core, followed by the introduction of the piperidine ring, and finally, the pyridine moiety. The reaction conditions often require controlled temperatures, specific solvents (such as dichloromethane or acetonitrile), and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. This method reduces the reaction time and improves the safety of the process by minimizing the handling of hazardous intermediates.
化学反応の分析
Types of Reactions It Undergoes
This compound undergoes several types of chemical reactions, including:
Oxidation: Can occur at various positions on the pyrazine or piperidine rings.
Reduction: Typically involves the pyridine ring, transforming it into more saturated derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the pyrazine ring.
Common Reagents and Conditions Used
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity.
Major Products Formed
科学的研究の応用
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has a wide array of applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : Used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry: : Employed in the development of new materials with specific properties, such as conductivity or resistance to degradation.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can involve binding to active sites, inhibiting catalytic functions, or modulating signaling pathways. The exact mechanism depends on the specific application and target of the compound.
類似化合物との比較
When compared to similar compounds, such as other trifluoromethylated pyrazine derivatives or piperidine-containing molecules, 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine stands out due to its unique combination of rings and functional groups. This distinct structure endows it with specific reactivity and interactions that are not observed in its analogs.
Similar Compounds
2,5-Dimethylpyrazine
2-Methyl-5-trifluoromethylpyrazine
N-(Piperidin-1-ylcarbonyl)pyridine
This compound's uniqueness lies in its combination of a trifluoromethyl group, pyridine ring, and pyrazine core, offering a diverse range of applications and interactions in scientific research.
特性
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-23-14(10-22-12)17(26)25-7-5-13(6-8-25)11-27-16-4-2-3-15(24-16)18(19,20)21/h2-4,9-10,13H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVCQSBYVZBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)
![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)
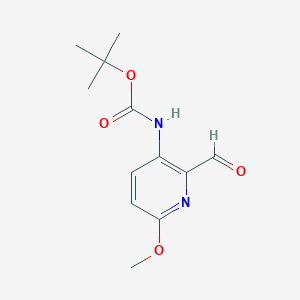

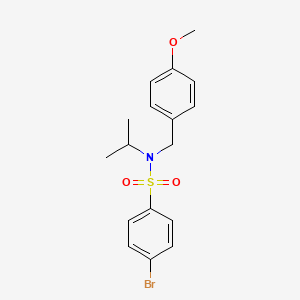
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)
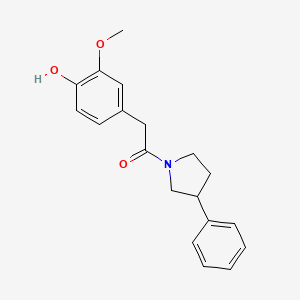
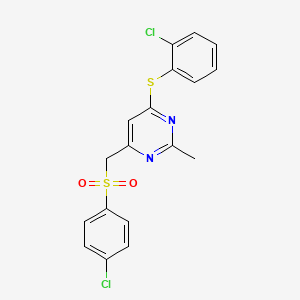
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)
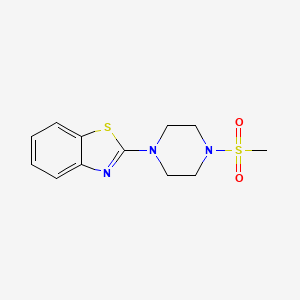
![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)
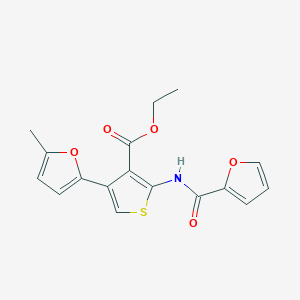
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
